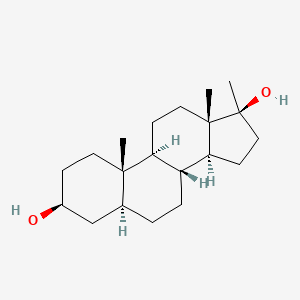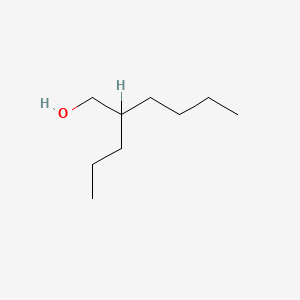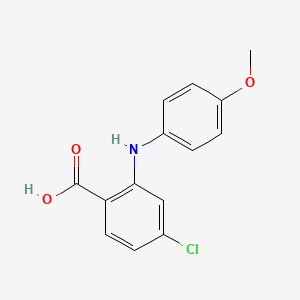
Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)-
概要
説明
Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- is a compound with the molecular formula C14H12ClNO3 . It is also known by other names such as 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid and 4-chloro-2-(4-methoxyanilino)benzoic acid . The molecule consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine .
Synthesis Analysis
The substitution on anthranilic acid scaffold provides large compound libraries, which enable a comprehensive assessment of the structure-activity relationship (SAR) analysis for the identification of hits and leads in a typical drug development paradigm . Anthranilic acid complexes of Zn (II), Bi (III), Ag (I), Fe (II), Co (II), Cu (II), Mn (II), Al, Ni (II), and Cr (III) were synthesized and characterized using various techniques .Molecular Structure Analysis
The molecular weight of Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- is 277.70 g/mol . The IUPAC name is 4-chloro-2-(4-methoxyanilino)benzoic acid . The InChI and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
The anthranilic acid derivatives reportedly present neuroprotective applications by downregulating the key pathways responsible for the manifestation of neuropathological features and neurodegeneration .Physical And Chemical Properties Analysis
The molecular weight of Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- is 277.70 g/mol . The IUPAC name is 4-chloro-2-(4-methoxyanilino)benzoic acid . The InChI and Canonical SMILES are also provided for further structural analysis .科学的研究の応用
1. Protein NMR Spectroscopy
- Application : Anthranilic acid is used as a metabolic precursor for selective stable isotope labeling of aromatic residues in cell-based protein overexpression . This has resulted in numerous NMR probes to study the structural and dynamic characteristics of proteins .
- Method : The application involves the use of anthranilic acid for exclusive tryptophan side chain labeling . A synthetic route to 13C, 2H isotopologues allows the installation of isolated 13C–1H spin systems in the indole ring of tryptophan .
- Results : This method represents a versatile tool to investigate side chain motion using relaxation-based experiments without the loss of magnetization due to strong 1JCC and weaker 2JCH scalar couplings, as well as dipolar interactions with remote hydrogens .
2. Anti-Inflammatory Drugs
- Application : Anthranilic acid derivatives are being researched for their potential as anti-inflammatory agents . They are seen as alternatives to current therapeutics .
- Method : The research involves the synthesis of novel anthranilic acid hybrids . These hybrids exert very good anti-inflammatory effects in preventing albumin denaturation .
- Results : The immunohistochemical studies have shown that these compounds have better anti-inflammatory potential . The molecular docking simulation of the compounds was investigated against human serum albumin to determine the binding affinity and interaction mode .
3. Cancer and Metabolic Diseases
- Application : Anthranilic acid analogues and their derivatives are being explored for their therapeutic potential in regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes .
- Method : The research involves the crafting of designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes .
- Results : The results of this research are not specified in the source .
4. Metal Anthranilate Complexes
- Application : Anthranilic acid can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Method : The research involves the synthesis of metal anthranilate complexes . These complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger .
- Results : Co (II) complex 5 and Cu (II) complex 6 showed high catalytic activity for the reduction of 4-NP to 4-aminophenol (4-AP). Ag (I) complex 3 showed the best activity against the pathogens that were tested .
5. Synthesis of 4-Hydroxy-2-quinolones
- Application : Anthranilic acid derivatives are used in the synthesis of 4-hydroxy-2-quinolones .
- Method : The method involves the reaction of anthranilic acid derivatives .
- Results : The results of this research are not specified in the source .
6. Vitamin L1
- Application : Anthranilic acid was once thought to be a vitamin and was referred to as vitamin L1 .
- Method : This application involves the use of anthranilic acid as a nutritional supplement .
- Results : It is now known to be non-essential in human nutrition .
7. Amino Acid
- Application : Anthranilic acid was once thought to be a vitamin and was referred to as vitamin L1 . Although not usually referred to as such, it is an amino acid .
- Method : This application involves the use of anthranilic acid as a nutritional supplement .
- Results : It is now known to be non-essential in human nutrition .
8. Synthesis of Organic Dyes
- Application : Anthranilic acid can chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .
- Method : The research involves the synthesis of metal anthranilate complexes . These complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger .
- Results : Co (II) complex 5 and Cu (II) complex 6 showed high catalytic activity for the reduction of 4-NP to 4-aminophenol (4-AP). Ag (I) complex 3 showed the best activity against the pathogens that were tested .
9. Synthesis of 4-Hydroxy-2-quinolones
将来の方向性
Anthranilic acid and its analogues present a privileged profile as pharmacophores for the rational development of pharmaceuticals deliberated for managing the pathophysiology and pathogenesis of various diseases . The anthranilic acid derivatives reportedly present neuroprotective applications by downregulating the key pathways responsible for the manifestation of neuropathological features and neurodegeneration . The transition metal complexes of anthranilic acid derivatives offer therapeutic applications in diabetes mellitus, and obesity by regulating the activity of α-glucosidase .
特性
IUPAC Name |
4-chloro-2-(4-methoxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-11-5-3-10(4-6-11)16-13-8-9(15)2-7-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERBVZTGPZZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238352 | |
| Record name | Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- | |
CAS RN |
91-38-3 | |
| Record name | 4-Chloro-2-[(4-methoxyphenyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 91-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthranilic acid, 4-chloro-N-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(4-methoxyphenyl)anthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)anthranilic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RP3BXZ88A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

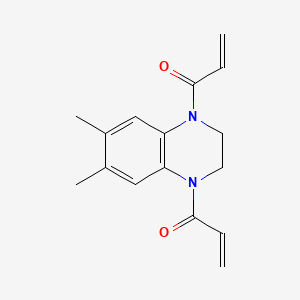
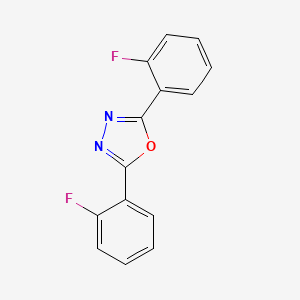
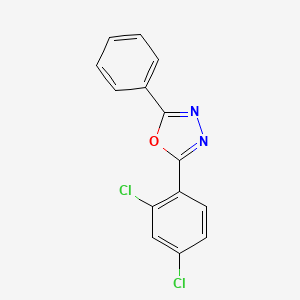
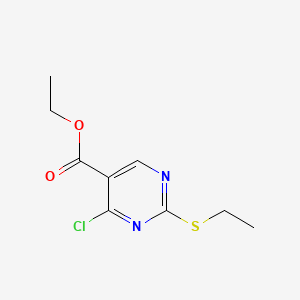
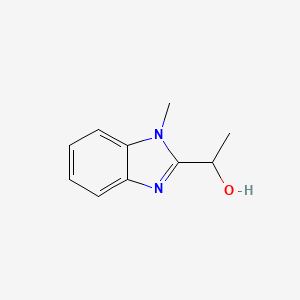
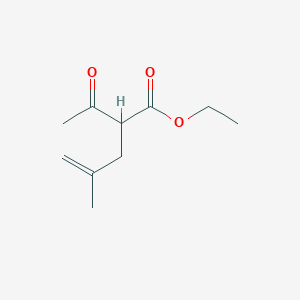
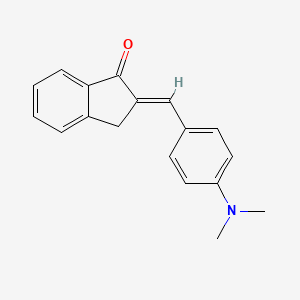
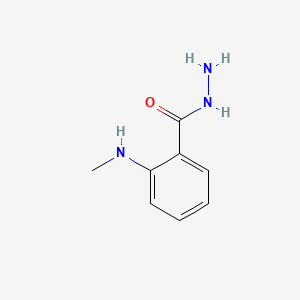
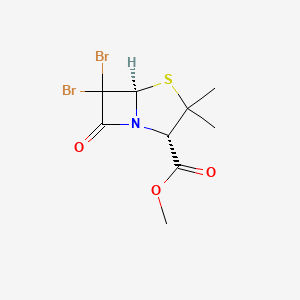
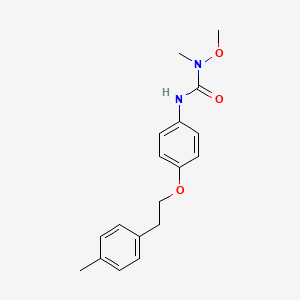
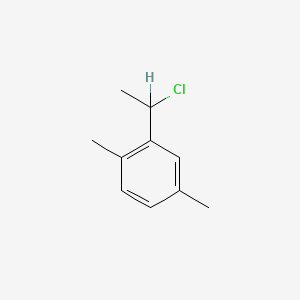
![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-](/img/structure/B1619659.png)
